molecular formula C15H23N3O3 B10913817 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)carbamoyl}cyclohexanecarboxylic acid

2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B10913817
M. Wt: 293.36 g/mol
InChI Key: KQYNXUCUPRQZTK-UHFFFAOYSA-N
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Description

2-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring, a cyclohexane ring, and various functional groups

Preparation Methods

The synthesis of 2-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the cyclohexane ring and other functional groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the cyclohexane ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include acids, bases, and organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 2-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID include other pyrazole derivatives and cyclohexane-containing compounds. These compounds may share similar chemical properties and biological activities but differ in their specific functional groups and molecular structures. Examples of similar compounds include:

  • 1,3-Dimethyl-5-pyrazolone
  • 2-Cyclohexyl-4,5-dihydro-1H-imidazole
  • 4-Methyl-1H-pyrazole-3-carboxylic acid

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

2-[(1,5-dimethylpyrazol-4-yl)methyl-methylcarbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H23N3O3/c1-10-11(8-16-18(10)3)9-17(2)14(19)12-6-4-5-7-13(12)15(20)21/h8,12-13H,4-7,9H2,1-3H3,(H,20,21)

InChI Key

KQYNXUCUPRQZTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN(C)C(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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